Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate
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Overview
Description
Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a benzoate ester, a tetrazolopyrimidine core, and a dimethylphenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate typically involves multiple steps, starting from readily available starting materials
Formation of Tetrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the tetrazolopyrimidine ring.
Introduction of Dimethylphenyl Carbamoyl Group: This step typically involves the reaction of the tetrazolopyrimidine intermediate with 2,4-dimethylphenyl isocyanate under controlled conditions to form the carbamoyl derivative.
Esterification of Benzoate Moiety: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H22N6O3 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
methyl 4-[6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate |
InChI |
InChI=1S/C22H22N6O3/c1-12-5-10-17(13(2)11-12)24-20(29)18-14(3)23-22-25-26-27-28(22)19(18)15-6-8-16(9-7-15)21(30)31-4/h5-11,19H,1-4H3,(H,24,29)(H,23,25,27) |
InChI Key |
YDHQMJAPMRKSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)C(=O)OC)C)C |
Origin of Product |
United States |
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